molecular formula C16H13ClN4O2S B015702 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide CAS No. 118876-55-4

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Cat. No. B015702
CAS RN: 118876-55-4
M. Wt: 360.8 g/mol
InChI Key: MGWXSLOJBBUNAQ-UHFFFAOYSA-N
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Description

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide is a compound with the molecular formula C16H13ClN4O2S . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide is defined by its molecular formula, C16H13ClN4O2S . For a detailed structural analysis, one would need to refer to its specific spectroscopic data, which I currently do not have access to.

Safety and Hazards

The safety data sheet (SDS) for 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide would provide detailed information on its hazards, handling, storage, and disposal . Unfortunately, I couldn’t retrieve the SDS at this time.

Future Directions

The future directions for the use of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide are not clear from the available information . Its current use in proteomics research suggests it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWXSLOJBBUNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404769
Record name 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118876-55-4
Record name 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,75 g (45,1 mmol) 4-chloroaniline in a mixture of 10 ml concentrated hydrochloric acid and 50 ml water was ice-cooled, and then diazotized with 3,17 g (45,1 mmol) sodium nitrite in 50 ml water. 10,0 g (45,0 mmol) 5-aminonaphthalene -1-sulphonamide was dissolved in a warm mixture of 200 ml 4N sulfuric acid, 300 ml acetic acid and 200 ml water. The solution was cooled to ca. 50° C., and then the diazonium salt solution was added. Stirring was continued for a few minutes, and then a solution of 180 g sodium acetate in 600 ml water was added. The pH was adjusted to ca. 5 by addition of 10N sodium hydroxide. The precipitated product was filtered off and washed with water. The crude product was recrystallized from ethanol to give 11,9 g (74%) 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide,
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diazonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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